molecular formula C12H13NO3S B13091699 {1-[(2-Hydroxyethyl)sulfanyl]-2H-isoindol-2-yl}acetic acid CAS No. 70032-89-2

{1-[(2-Hydroxyethyl)sulfanyl]-2H-isoindol-2-yl}acetic acid

Cat. No.: B13091699
CAS No.: 70032-89-2
M. Wt: 251.30 g/mol
InChI Key: DZXCUISUUVEVAX-UHFFFAOYSA-N
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Description

{1-[(2-Hydroxyethyl)sulfanyl]-2H-isoindol-2-yl}acetic acid is a synthetic organic compound characterized by a 2H-isoindole core substituted with a hydroxyethylsulfanyl group at position 1 and an acetic acid moiety at position 2. For instance, sulfanyl-containing acetic acid derivatives are often explored in medicinal chemistry for their bioactivity, particularly in enzyme inhibition or receptor modulation .

Properties

CAS No.

70032-89-2

Molecular Formula

C12H13NO3S

Molecular Weight

251.30 g/mol

IUPAC Name

2-[1-(2-hydroxyethylsulfanyl)isoindol-2-yl]acetic acid

InChI

InChI=1S/C12H13NO3S/c14-5-6-17-12-10-4-2-1-3-9(10)7-13(12)8-11(15)16/h1-4,7,14H,5-6,8H2,(H,15,16)

InChI Key

DZXCUISUUVEVAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN(C(=C2C=C1)SCCO)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((2-Hydroxyethyl)thio)-2H-isoindol-2-yl)acetic acid typically involves multiple steps, starting from readily available precursors. One common route involves the cyclization of a suitable precursor to form the isoindole ring, followed by the introduction of the hydroxyethylthio group and the acetic acid moiety. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities while maintaining high quality.

Chemical Reactions Analysis

Types of Reactions

2-(1-((2-Hydroxyethyl)thio)-2H-isoindol-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The isoindole ring can be reduced under specific conditions to form dihydroisoindoles.

    Substitution: The acetic acid moiety can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Esterification can be achieved using alcohols and acid catalysts, while amidation requires amines and coupling agents like EDCI or DCC.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroisoindoles.

    Substitution: Esters and amides.

Scientific Research Applications

2-(1-((2-Hydroxyethyl)thio)-2H-isoindol-2-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-((2-Hydroxyethyl)thio)-2H-isoindol-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethylthio group may play a crucial role in binding to these targets, while the isoindole ring provides structural stability. The compound may modulate biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfanyl-Substituted Acetic Acid Derivatives

The compound shares structural similarity with (2-oxo-2-phenyl-ethyl sulfanyl)-acetic acid , which participates in Michael addition-aldol condensation reactions to form complex heterocycles like 4,6-dibenzoyl-5-phenyl-dihydro-thiopyran-3-one . Key differences include:

  • Substituent effects : The hydroxyethyl group in {1-[(2-Hydroxyethyl)sulfanyl]-2H-isoindol-2-yl}acetic acid may enhance solubility in polar solvents compared to the phenylketone group in (2-oxo-2-phenyl-ethyl sulfanyl)-acetic acid.
  • Reactivity : The absence of a ketone in the target compound likely reduces its participation in aldol condensations but increases stability under basic conditions.
Property {1-[(2-Hydroxyethyl)sulfanyl]-2H-isoindol-2-yl}acetic Acid (2-oxo-2-phenyl-ethyl sulfanyl)-acetic Acid
Functional Groups Sulfanyl, hydroxyethyl, carboxylic acid Sulfanyl, phenylketone, carboxylic acid
Polarity Moderate (due to -OH and -COOH) Low (due to aromatic phenyl group)
Reactivity Limited aldol activity High aldol/condensation activity
Synthetic Applications Potential for hydrogen-bond-driven crystallography Precursor for heterocyclic synthesis

Indole- and Isoindole-Based Acetic Acids

Compounds like 2-(1H-indol-3-yl)acetic acid (heteroauxin) and 2-(6-methyl-1H-indol-3-yl)acetic acid are structurally related but differ in their aromatic systems. For example:

  • Biological activity: Indole-3-acetic acid derivatives are endogenous plant hormones, whereas isoindole analogs are typically synthetic and explored for pharmaceutical applications .
Property {1-[(2-Hydroxyethyl)sulfanyl]-2H-isoindol-2-yl}acetic Acid 2-(1H-Indol-3-yl)acetic Acid
Aromatic System Isoindole (non-conjugated bicyclic) Indole (conjugated bicyclic)
Natural Occurrence Synthetic Natural (plant hormone)
Key Functional Groups Sulfanyl, hydroxyethyl, -COOH Indole, -COOH
Solubility Higher in polar solvents Moderate in ethanol/water

Diphenylacetic Acid Derivatives

Compounds like 2-hydroxy-2,2-diphenylacetic acid (benzilic acid) share the carboxylic acid group but lack sulfur and heterocyclic moieties. Differences include:

  • Steric effects : The isoindole core in the target compound introduces steric hindrance around the sulfur atom, which may influence binding interactions in biological systems.
  • Acidity : The hydroxyethylsulfanyl group likely increases acidity compared to diphenylacetic acid derivatives due to electron-withdrawing effects .

Biological Activity

{1-[(2-Hydroxyethyl)sulfanyl]-2H-isoindol-2-yl}acetic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure characterized by an isoindole moiety linked to a hydroxyethyl sulfanyl group and an acetic acid functional group. This configuration is believed to contribute to its biological properties.

Research indicates that compounds with similar structures often interact with specific biological pathways, including:

  • Receptor Modulation : Compounds like {1-[(2-Hydroxyethyl)sulfanyl]-2H-isoindol-2-yl}acetic acid may act as modulators of various receptors, influencing cellular responses.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially impacting processes such as inflammation and cell signaling.

Antimicrobial Activity

Preliminary studies suggest that {1-[(2-Hydroxyethyl)sulfanyl]-2H-isoindol-2-yl}acetic acid exhibits antimicrobial properties. For instance, compounds derived from similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

CompoundActivity AgainstReference
Compound AS. aureus
Compound BE. coli
{1-[(2-Hydroxyethyl)sulfanyl]-2H-isoindol-2-yl}acetic acidTBDTBD

Anti-inflammatory Effects

Similar isoindole derivatives have been investigated for their anti-inflammatory properties. These compounds may modulate the activity of pro-inflammatory cytokines or inhibit pathways such as NF-kB, which is crucial in inflammatory responses.

Anticancer Potential

The compound's structure suggests potential anticancer activity. Isoindole derivatives have been explored for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Specific studies are needed to evaluate the efficacy of {1-[(2-Hydroxyethyl)sulfanyl]-2H-isoindol-2-yl}acetic acid against various cancer cell lines.

Case Studies

  • Study on Antimicrobial Activity : A study evaluated the antimicrobial effects of similar compounds and found significant inhibition against pathogenic bacteria. The exact mechanism was attributed to disruption of bacterial cell wall synthesis.
    • Findings : The compound showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
    • : Suggests potential for development as an antimicrobial agent.
  • Anti-inflammatory Research : In vitro studies demonstrated that related isoindole compounds reduced the production of TNF-alpha in macrophages, indicating a possible mechanism for their anti-inflammatory effects.
    • Findings : Dose-dependent reduction in inflammatory markers.
    • : Highlights the therapeutic potential in treating inflammatory diseases.

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